methyl 4-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate
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Overview
Description
Methyl 4-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate is a complex organic compound with a unique structure that includes a benzoxazole ring and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate typically involves the condensation of 2-(4-methylphenyl)-1,3-benzoxazole-5-carbaldehyde with methyl 4-aminobenzoate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate involves its interaction with specific molecular targets. The benzoxazole ring can interact with various enzymes and receptors, modulating their activity. The compound may also participate in electron transfer processes, influencing cellular pathways and biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Phenyl benzoate
- 4-Methoxyphenyl benzoate
- 4-Methylphenyl benzoate
Uniqueness
Methyl 4-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate is unique due to the presence of both a benzoxazole ring and a benzoate ester in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for .
Properties
Molecular Formula |
C23H18N2O3 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl 4-[[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]benzoate |
InChI |
InChI=1S/C23H18N2O3/c1-15-3-7-17(8-4-15)22-25-20-13-19(11-12-21(20)28-22)24-14-16-5-9-18(10-6-16)23(26)27-2/h3-14H,1-2H3 |
InChI Key |
AHLXYIXTQWZQOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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